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Abstract

Ageliferin, a marine alkaloid isolated from sponges of the genus Agelas, has garnered
significant attention within the scientific community due to its complex molecular architecture
and promising biological activities, including antiviral, antimicrobial, and Cbl-b inhibitory
properties.[1][2] This technical guide provides a comprehensive overview of the chemical
structure and stereochemistry of Ageliferin, supported by available spectroscopic data and
insights from total synthesis efforts. Detailed experimental methodologies for key synthetic
steps are outlined, and the proposed biosynthetic pathway and its role as a Cbl-b inhibitor are
visualized through signaling pathway diagrams. This document is intended to serve as a
valuable resource for researchers engaged in natural product synthesis, medicinal chemistry,
and drug discovery.

Chemical Structure and Properties

Ageliferin is a dimeric pyrrole-imidazole alkaloid. Its molecular formula is C22H24Br2N100z2,
corresponding to a molecular weight of 620.3 g/mol .[3] The core of Ageliferin consists of a
central, highly substituted tetrahydrobenzimidazole ring system. This core is flanked by two 4-
bromo-1H-pyrrole-2-carboxamide moieties and a 2-amino-1H-imidazol-5-yl group.

IUPAC Nomenclature and Stereochemistry
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The systematic IUPAC name for Ageliferin is N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-
5-yI)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-
ylmethyl]-4-bromo-1H-pyrrole-2-carboxamide.[3] The structure possesses three contiguous
stereocenters on the cyclohexene ring of the tetrahydrobenzimidazole core, with the absolute
configuration established as (5S, 6R, 7R). The relative stereochemistry has been confirmed
through various total synthesis campaigns.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of Ageliferin is presented in Table 1.

Property Value Source
Molecular Formula C22H24Br2N100:2 [3]
Molecular Weight 620.3 g/mol [3]
Exact Mass 618.04505 Da [3]
XLogP3-AA 1.4 [3]
Hydrogen Bond Donor Count 8 [3]
Hydrogen Bond Acceptor

C:;untg p ° 3]
Rotatable Bond Count 6 [3]

Spectroscopic Data

The structural elucidation of Ageliferin has been primarily accomplished through nuclear
magnetic resonance (NMR) spectroscopy and mass spectrometry. While a complete, publicly
available dataset of assigned *H and 3C NMR chemical shifts and coupling constants is not
readily found in the literature, data from various total synthesis publications confirm the overall
structure.

Note: Detailed, tabulated NMR and X-ray crystallographic data for Ageliferin are not available
in publicly accessible databases. The structural information is derived from the characterization
data presented in primary literature describing its isolation and total synthesis.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1246841?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3653441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183238/
https://www.benchchem.com/product/b1246841?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504630/
https://www.benchchem.com/product/b1246841?utm_src=pdf-body
https://www.benchchem.com/product/b1246841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The total synthesis of Ageliferin has been a significant challenge and a testament to the
ingenuity of synthetic organic chemists. Several distinct strategies have been developed to
construct its complex architecture. Below are outlines of key experimental approaches.

Asymmetric Synthesis via Oxidative Radical Cyclization

An asymmetric synthesis of ent-Ageliferin has been reported, utilizing a Mn(lll)-mediated
oxidative radical tandem cyclization as a key step to construct the core skeleton.[4] This
approach is biomimetic, mimicking a putative [4+2] dimerization of hymenidin precursors.

Key Reaction Steps:[4]

e Preparation of the Cyclization Precursor: A linear precursor containing both the
vinylimidazole and the diene functionalities is synthesized through a multi-step sequence.

» Mn(OAc)s-mediated Oxidative Radical Cyclization: The precursor is treated with
manganese(lll) acetate in acetic acid at elevated temperatures to induce the key cyclization,
forming the tetrahydrobenzimidazole core with the desired stereochemistry.

o Elaboration to Ageliferin: The cyclized intermediate is then carried forward through a series
of functional group manipulations, including the introduction of the 2-aminoimidazole and the
two bromopyrrole carboxamide moieties, to afford the final natural product.

Synthesis via Ring Expansion of a Spirocyclic Precursor

Another elegant approach involves the ring expansion of a spirocyclic precursor, which is itself
derived from reduction.[2]

Key Reaction Steps:[2]

o Synthesis of the Spirocyclic Precursor: A complex spiroaminal is synthesized over several
steps.

o Samarium(ll) lodide Mediated Reduction and Rearrangement: The spirocyclic precursor is
treated with excess samarium(ll) iodide in aqueous THF. This effects debromination and
reduction of a glycocyamidine carbonyl to a hemiaminal.
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» Acid-Catalyzed Ring Expansion: The resulting hemiaminal is exposed to trifluoroacetic
anhydride in trifluoroacetic acid, which initiates a ring-expanding rearrangement to form the
tetrahydrobenzimidazole core of Ageliferin.

» Final Deprotection: A final hydrolytic workup yields the natural product.

Mandatory Visualizations
Proposed Biosynthetic Pathway of Ageliferin

Ageliferin is believed to be biosynthesized in marine sponges from the precursor amino acid L-
arginine, which is converted to oroidin and hymenidin. A proposed key step in the formation of
Ageliferin is a formal [4+2] cycloaddition (Diels-Alder reaction) between two molecules of a
hymenidin-like monomer.[4]
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Caption: Proposed biosynthetic pathway of Ageliferin.

Cbl-b Mediated Ubiquitination and Inhibition

Ageliferin and its derivatives have been identified as inhibitors of the E3 ubiquitin ligase Cbl-b.
[5] Cbl-b is a key negative regulator of T-cell activation. By inhibiting Cbl-b, Ageliferin can
potentially enhance the immune response. The diagram below illustrates the general
mechanism of Cbl-b mediated ubiquitination and its inhibition.
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Normal Cbl-b Function Inhibition by Ageliferin
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Caption: Cbl-b ubiquitination pathway and its inhibition by Ageliferin.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1246841?utm_src=pdf-body-img
https://www.benchchem.com/product/b1246841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Ageliferin remains a molecule of significant interest due to its intricate chemical structure and
its potential as a lead compound in drug discovery. The stereochemically dense core and
multiple nitrogen-containing heterocycles present a formidable synthetic challenge that has
spurred the development of novel synthetic methodologies. While detailed quantitative
structural data from X-ray crystallography and a comprehensive, assigned NMR dataset are not
readily available in the public domain, the collective body of work on its total synthesis has
unequivocally established its structure and stereochemistry. The discovery of its Cbl-b inhibitory
activity opens new avenues for its investigation as an immunomodulatory agent. This guide
provides a foundational understanding of Ageliferin's chemistry and biology, intended to
facilitate further research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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